molecular formula C12H12N2 B2498760 3-(2-methyl-1H-indol-3-yl)propanenitrile CAS No. 1079-30-7

3-(2-methyl-1H-indol-3-yl)propanenitrile

Cat. No.: B2498760
CAS No.: 1079-30-7
M. Wt: 184.242
InChI Key: HAMMJVVDSMYKBK-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-indol-3-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a nitrile group and a methyl group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitrile group can then be introduced through a nucleophilic substitution reaction using appropriate reagents such as cyanogen bromide.

Industrial Production Methods

Industrial production of indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Similar structure but lacks the methyl group at the 2-position.

    3-(1H-indol-3-yl)propanenitrile: Similar structure but lacks the methyl group at the 2-position.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

3-(2-methyl-1H-indol-3-yl)propanenitrile is unique due to the presence of both the nitrile and methyl groups, which can influence its chemical reactivity and biological activity. The methyl group at the 2-position can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMJVVDSMYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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